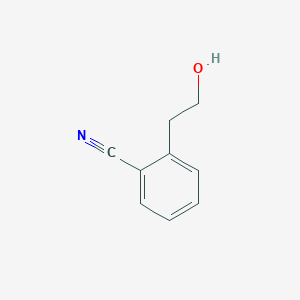

2-(2-Hydroxyethyl)benzonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-hydroxyethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHGMRPBEQFDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676553 | |

| Record name | 2-(2-Hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42247-74-5 | |

| Record name | 2-(2-Hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization Techniques and Advanced Analyses

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

FT-IR and FT-Raman Analyses

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are complementary techniques that provide detailed vibrational information about a molecule's structure. thermofisher.com While FT-IR measures the absorption of infrared light, FT-Raman measures the inelastic scattering of monochromatic light from a laser source. thermofisher.com

For benzonitrile (B105546) and its derivatives, characteristic vibrational modes can be assigned to specific functional groups. The nitrile (C≡N) stretching vibration is a particularly strong and sharp band in the IR spectrum, typically appearing in the region of 2200-2260 cm⁻¹. The hydroxyl (O-H) group of the hydroxyethyl (B10761427) substituent will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl group appear just below 3000 cm⁻¹. Bending vibrations for these groups and skeletal vibrations of the benzene (B151609) ring occur at lower frequencies in the fingerprint region (below 1500 cm⁻¹).

Comparative studies of benzonitrile derivatives using FT-IR and FT-Raman, aided by computational methods like Density Functional Theory (DFT), allow for detailed assignment of vibrational modes. derpharmachemica.comnih.gov These analyses can reveal how different substituents on the benzene ring influence the vibrational frequencies of the nitrile group and other functional groups. derpharmachemica.com

Table 1: Typical Infrared Absorption Frequencies for Functional Groups in 2-(2-Hydroxyethyl)benzonitrile

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C≡N (Nitrile) | Stretching | 2220-2260 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| C-O (Alcohol) | Stretching | 1050-1260 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR Chemical Shift Assignments

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon skeletons of a molecule, respectively. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus.

In the ¹H NMR spectrum of this compound, the aromatic protons on the benzene ring will appear in the downfield region, typically between 7.0 and 8.0 ppm. compoundchem.comlibretexts.org The specific splitting patterns of these signals will depend on their coupling with neighboring protons. The two methylene (B1212753) groups (-CH₂-) of the hydroxyethyl substituent will give rise to two distinct signals, likely triplets, in the aliphatic region of the spectrum. The chemical shift of the methylene group attached to the hydroxyl group will be further downfield than the methylene group attached to the benzene ring due to the deshielding effect of the oxygen atom. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon of the nitrile group will appear in the range of 110-125 ppm. oregonstate.edu The aromatic carbons will resonate between 125 and 150 ppm. oregonstate.edu The two aliphatic carbons of the hydroxyethyl group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.8 | Multiplet |

| -CH₂-Ar | ~2.9 | Triplet |

| -CH₂-OH | ~3.8 | Triplet |

| -OH | Variable (e.g., 1.5 - 4.0) | Broad Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| -C≡N | 115 - 120 |

| Aromatic C-CN | ~118 |

| Other Aromatic C | 127 - 134 |

| -CH₂-Ar | ~35 |

| -CH₂-OH | ~62 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. elte.hu When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like this compound, the most common transitions are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.chyoutube.com

The UV-Vis spectrum of benzonitrile and its derivatives typically shows strong absorption bands in the ultraviolet region. researchgate.net The presence of the nitrile group and the hydroxyl group as substituents on the benzene ring can influence the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). These substituents can act as auxochromes, which can cause a shift in the absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. slideshare.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation to produce smaller, charged fragments.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Aromatic compounds generally show a prominent molecular ion peak due to the stability of the aromatic ring. whitman.edu Common fragmentation pathways for this molecule could include the loss of the hydroxyethyl group or parts of it, such as the loss of a water molecule (H₂O) or a CH₂OH radical. Cleavage of the bond between the two methylene groups is also a likely fragmentation pathway. miamioh.edu The fragmentation of the aromatic ring itself can lead to characteristic peaks, such as a peak at m/z 91, which is often attributed to the tropylium (B1234903) ion in alkyl-substituted benzenes. whitman.edu

Advanced Spectroscopic Studies on Benzonitrile Derivatives

Advanced spectroscopic studies on benzonitrile derivatives often involve a combination of experimental techniques and quantum chemical calculations to gain deeper insights into their structure, bonding, and reactivity. mit.eduaanda.org Such studies can explore the influence of various substituents on the electronic structure and spectroscopic properties of the benzonitrile core. derpharmachemica.comaanda.org For instance, investigations into dicyanobenzenes, which are simple derivatives of benzonitrile, help in understanding the effects of substitution on the structure of the phenyl ring. mit.eduaanda.org

Recent research has also focused on the spectroscopic characterization of benzonitrile derivatives in different environments, such as in the gas phase or in clusters with other molecules, which is relevant to fields like astrochemistry. mit.eduaanda.orgnih.gov These studies often employ high-resolution spectroscopic techniques to obtain precise structural parameters and to understand intermolecular interactions. mit.eduaanda.org

Vibrational Wavenumber Analysis

The nitrile (C≡N) group provides one of the most unambiguous signals in the spectrum. For benzonitrile, the parent compound, the C≡N stretching vibration is observed in the range of 2244 to 2258 cm⁻¹ nii.ac.jp. This sharp and intense absorption is a key marker for the presence of the nitrile functionality.

The hydroxyethyl group introduces several characteristic vibrations. A prominent, broad absorption band corresponding to the O-H stretching mode is expected in the region of 3200-3600 cm⁻¹. The breadth of this peak is indicative of hydrogen bonding, either intermolecularly or intramolecularly. The aliphatic C-H stretching vibrations from the ethyl (-CH₂-CH₂-) moiety typically appear in the 2850-3000 cm⁻¹ range. Furthermore, the C-O stretching vibration of the primary alcohol is expected to produce a strong band between 1050 and 1150 cm⁻¹.

The benzene ring contributes its own set of fingerprint vibrations. Aromatic C-H stretching modes are generally found above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring appear as a series of bands in the 1450-1600 cm⁻¹ region. A sharp peak corresponding to the phenyl ring breathing mode is also a known feature for benzonitrile, observed around 1003 cm⁻¹ in Raman spectra researchgate.net.

A summary of the expected key vibrational wavenumbers for this compound, based on data from analogous structures and functional groups, is presented below. wu.ac.th

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Hydroxyl (-OH) | 3600 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | Ethyl (-CH₂CH₂-) | 3000 - 2850 | Medium |

| C≡N Stretch | Nitrile (-CN) | 2260 - 2240 | Strong, Sharp |

| C=C Stretch | Phenyl Ring | 1600 - 1450 | Medium to Strong |

| CH₂ Bend | Ethyl (-CH₂CH₂-) | 1470 - 1450 | Medium |

| C-O Stretch | Primary Alcohol | 1150 - 1050 | Strong |

| Phenyl Ring Breathing | Phenyl Ring | ~1000 | Medium (Raman) |

Spectroscopic Titration

Spectroscopic titration is a powerful analytical method used to study the interaction and binding between molecules. This technique monitors changes in a spectroscopic signal (such as UV-Visible absorbance, fluorescence, or NMR chemical shift) as a function of the concentration of a titrant, allowing for the determination of binding stoichiometry and association constants.

For this compound, UV-Visible (UV-Vis) spectroscopic titration is a particularly suitable method for investigating its interactions with other chemical species, such as metal ions. The benzonitrile moiety acts as a chromophore, which absorbs ultraviolet light. libretexts.org The position (λmax) and intensity (molar absorptivity, ε) of this absorption are sensitive to the molecule's electronic environment. shimadzu.com

The this compound molecule possesses two potential coordination sites for metal ions: the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group. These two groups can act as a bidentate chelating ligand, binding to a single metal ion. This chelation would significantly alter the electronic distribution within the benzonitrile chromophore. nih.gov

A hypothetical spectroscopic titration experiment would involve preparing a solution of this compound of a known concentration in a suitable solvent and recording its initial UV-Vis spectrum. Aliquots of a metal ion solution (e.g., Cu²⁺, Zn²⁺, Pb²⁺) would then be incrementally added. researchgate.netdoaj.org After each addition, the UV-Vis spectrum would be recorded again.

The binding of a metal ion to the molecule would likely cause a shift in the absorption maximum (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) and/or a change in the absorbance intensity (hyperchromic or hypochromic effect). By plotting the change in absorbance at a specific wavelength against the molar ratio of the metal ion to the ligand, one can generate a binding isotherm. This plot can be analyzed to determine the stoichiometry of the resulting complex (e.g., 1:1, 1:2) and to calculate the binding constant, which quantifies the affinity of this compound for the specific metal ion. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to study the properties of various benzonitrile (B105546) derivatives. researchgate.netijrte.orgresearchgate.net

Theoretical geometry optimization of benzonitrile derivatives is often performed using DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p). researchgate.netijrte.orgjchps.com These calculations help in predicting the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. The optimized geometrical parameters, including bond lengths and angles, can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. researchgate.net For instance, in related benzonitrile compounds, the calculated geometric parameters have shown good agreement with experimental values. researchgate.netjchps.com This process is crucial for understanding the molecule's structural framework before proceeding with more complex analyses.

Table 1: Representative Theoretical vs. Experimental Bond Angles for a Benzonitrile Derivative

| Bond Angle | Calculated Value (°) | Experimental Value (°) |

|---|---|---|

| C7-C8-Cl9 | 120.2 | - |

| C3-C8-Cl9 | 120.1 | - |

Data for 2-Chloro-3-Methoxybenzonitrile, illustrating the type of data obtained from DFT calculations. jchps.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. iucr.orgdergipark.org.tr A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. iucr.org

For various benzonitrile derivatives, DFT calculations have been employed to determine the HOMO and LUMO energies. ijrte.orgiucr.org For example, in a study on (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile, the HOMO-LUMO gap was calculated to be 0.12935 atomic units (a.u.), with HOMO and LUMO energies of -0.21428 a.u. and -0.08493 a.u., respectively. iucr.org These calculations are often performed using methods like B3LYP with basis sets such as 6-311G(d,p). iucr.org

Table 2: Frontier Molecular Orbital Energies for a Substituted Benzonitrile

| Molecular Orbital | Energy (a.u.) |

|---|---|

| HOMO | -0.21428 |

| LUMO | -0.08493 |

| HOMO-LUMO Gap | 0.12935 |

Data for (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile. iucr.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and intramolecular bonding within a molecule. grafiati.comrsc.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.de This analysis provides insights into the stability of the molecule arising from charge transfer between filled donor NBOs and empty acceptor NBOs. grafiati.com

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. readthedocs.io It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's reactive sites. iucr.orgtandfonline.com Regions of negative potential (typically colored red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. iucr.org

For benzonitrile derivatives, MEP maps can reveal the electrophilic and nucleophilic centers. ijrte.org For example, in a related molecule, the negative potential was located on the nitrogen atom of the cyano group and the oxygen atom of a hydroxyl group, indicating these as likely sites for electrophilic interaction. iucr.org Conversely, the hydrogen atoms often exhibit a positive potential. iucr.org This information is crucial for predicting the molecule's interaction with other chemical species.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational method to study the time-dependent behavior of a molecular system, including conformational changes and intermolecular interactions. chemrxiv.orgnih.gov

The hydroxyethyl (B10761427) side chain in 2-(2-Hydroxyethyl)benzonitrile can rotate around the C-C single bonds, leading to different rotational isomers or conformers. Understanding the conformational landscape is important as the biological activity and physical properties of a molecule can depend on its preferred conformation. Conformational analysis of similar molecules has been performed to identify the most stable conformers. jchps.com MD simulations can be employed to explore the potential energy surface of the molecule and identify the low-energy conformations and the energy barriers between them. This provides a dynamic picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Solvent Interaction Studies

The interaction of a solute with a solvent can significantly influence its chemical behavior, stability, and spectroscopic properties. Theoretical studies on the parent molecule, benzonitrile, reveal its capacity for complex interactions with different types of solvents. For instance, in nonpolar solvents like hexane, benzonitrile can exist as a monomer or form antiparallel dimers. In protic solvents such as ethanol (B145695), it is suggested that benzonitrile forms not only dimers but also hydrogen-bonded complexes with the solvent molecules. In aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO), the formation of a solute-solvent complex is probable.

For this compound, the presence of the hydroxyethyl group introduces a significant feature: the ability to act as a hydrogen bond donor through its hydroxyl (-OH) group and an acceptor through the oxygen atom. This functionality would lead to more specific and stronger interactions with protic solvents compared to the parent benzonitrile. In ionic liquids (ILs), particularly those with hydroxyl groups, the nitrile group of benzonitrile can form hydrogen bonds, in addition to existing in a "free" state. ionike.com This dual behavior allows it to probe the local environment of complex solvents. ionike.com The hydroxyethyl group in this compound would likely enhance its solubility and interaction with polar and hydrogen-bonding solvents. Theoretical models, such as Density Functional Theory (DFT) combined with a polarizable continuum model (PCM), are employed to simulate these interactions and predict shifts in spectroscopic signatures and changes in molecular properties in various solvent environments. mdpi.comresearchgate.net

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are crucial for modern technologies like optical computing and communication. nih.gov Organic molecules can exhibit significant NLO properties, often arising from intramolecular charge transfer (ICT) between an electron donor and an electron acceptor group connected by a π-conjugated system. mdpi.com The benzonitrile group is a well-known electron-accepting moiety used in the design of NLO chromophores. mdpi.com

Theoretical predictions of NLO properties are typically performed using quantum chemical calculations, such as DFT and time-dependent DFT (TD-DFT). mdpi.com These methods calculate key parameters that govern the NLO response, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A larger hyperpolarizability value indicates a stronger NLO response. These parameters are highly sensitive to molecular structure. Studies on various organic compounds show that modifying the donor, acceptor, or the π-bridge can tune the NLO properties. researchgate.net

For this compound, the nitrile group acts as the acceptor. While specific NLO calculations for this exact molecule are not widely available, theoretical studies on related benzonitrile derivatives demonstrate the principles. For example, in composite materials, the NLO properties of benzonitrile-based molecules are influenced by their interaction with a polymer matrix, which alters the dipole moment and the HOMO-LUMO energy gap. mdpi.com A smaller energy gap generally correlates with higher polarizability and a more significant NLO response.

This table outlines the theoretical parameters used to evaluate the NLO potential of organic molecules.

Quantum Chemical Descriptors and Reactivity Parameters

Quantum chemical calculations provide a suite of descriptors that illuminate the electronic structure, stability, and chemical reactivity of a molecule. These parameters are derived from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity. nih.gov From these FMO energies, several global reactivity descriptors can be calculated.

A DFT study on a related Schiff base, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, calculated these parameters, providing a useful reference. nih.goviucr.org The study found an energy gap of 3.923 eV, classifying the molecule as relatively hard and stable. nih.gov Such analyses are crucial for understanding the intrinsic reactivity of a compound like this compound.

Table 2: Theoretical Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Related to the ionization potential (I ≈ -EHOMO); indicates electron-donating ability. |

| LUMO Energy | ELUMO | Related to the electron affinity (A ≈ -ELUMO); indicates electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. nih.gov |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large energy gap. nih.gov |

| Chemical Softness | S = 1/(2η) | The reciprocal of hardness; soft molecules are more reactive. nih.gov |

This table, based on conceptual DFT, lists key parameters for assessing molecular reactivity. The formulas are based on Koopmans' theorem.

Theoretical Studies on Benzonitrile Formation in the Interstellar Medium

The detection of the parent molecule, benzonitrile (C₆H₅CN), in the cold, starless Taurus Molecular Cloud (TMC-1) marked a significant milestone in astrochemistry, confirming the presence of aromatic structures in such environments. nrao.edu This discovery spurred numerous theoretical investigations to understand its formation pathways under interstellar conditions.

Two primary theoretical mechanisms have been proposed and studied using quantum chemistry and ab initio molecular dynamics. nih.gov

Neutral-Neutral Reaction: Extensive theoretical and laboratory work supports the formation of benzonitrile via a barrierless and exothermic reaction between the cyano radical (•CN) and benzene (B151609) (C₆H₆). nrao.eduoup.com This pathway is considered efficient under the cold conditions of molecular clouds, making the presence of benzonitrile a direct indicator of the otherwise radio-invisible benzene. nrao.edu

Intracluster Growth Mechanism: An alternative pathway involves the ionization of van der Waals clusters containing simpler, known interstellar molecules. pnas.org Ab initio molecular dynamics simulations have shown that ionizing clusters of acetylene (B1199291) (C₂H₂) and cyanoacetylene (B89716) (HC₃N) can lead to a cascade of reactions, ultimately forming the benzonitrile radical cation (C₆H₅CN•⁺). nih.govpnas.org This model successfully predicted the formation of benzonitrile, reinforcing the theory that complex aromatic molecules can be built up from smaller, abundant precursors in the interstellar medium. pnas.org

Further theoretical studies have explored the fragmentation chemistry of ionized benzonitrile, identifying the likely products formed when the molecule is subjected to energy sources in space. These studies help to build more complete chemical models of interstellar environments. rsc.org

Reactivity Studies and Chemical Transformations

Reactions of the Nitrile Functional Group

The nitrile group is a highly versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis

The hydrolysis of nitriles is a fundamental transformation that typically yields carboxylic acids. This reaction can be catalyzed by either acid or base. In the case of 2-(2-hydroxyethyl)benzonitrile, hydrolysis is expected to convert the nitrile group into a carboxylic acid, resulting in the formation of 2-(2-hydroxyethyl)benzoic acid.

Under basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. This is followed by a series of proton transfers to form an amide intermediate, which is then further hydrolyzed to the carboxylate salt. Subsequent acidification yields the final carboxylic acid product. A typical procedure for the hydrolysis of a benzonitrile (B105546) involves refluxing with aqueous sodium hydroxide until the disappearance of the starting material, followed by acidification.

| Reactant | Reagents/Catalyst | Product | General Conditions |

| This compound | 1. NaOH (aq) 2. HCl (aq) | 2-(2-Hydroxyethyl)benzoic acid | Reflux in aqueous NaOH, followed by acidification. prepchem.com |

This table presents a plausible reaction based on the general hydrolysis of benzonitriles.

Reduction to Amines

The nitrile group can be readily reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation and reduction with metal hydrides. The reduction of this compound would yield 2-(2-aminoethyl)benzylamine, a diamine with potential applications in ligand synthesis and materials science.

Catalytic hydrogenation is a widely used method for the reduction of nitriles. acs.orgrsc.org Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and nickel-based catalysts are effective for this transformation. acs.orgrsc.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or methanol. rsc.org

| Reactant | Reagents/Catalyst | Product | Typical Conditions |

| This compound | H₂, Pd/C or Ni/SiO₂ | 2-(2-Aminoethyl)benzylamine | 13 bar H₂, Ethanol or Methanol, 373 K. rsc.org |

This table is based on typical conditions for the catalytic hydrogenation of benzonitrile.

Cycloaddition Reactions

Nitriles can participate as a 2π component in cycloaddition reactions to form heterocyclic compounds. mdpi.com For instance, benzonitrile and its derivatives can react with 1,3-dipoles, such as nitrile oxides, in [3+2] cycloaddition reactions to yield five-membered heterocycles. mdpi.com The reaction of this compound with a nitrile oxide, for example, would be expected to produce a substituted 1,2,4-oxadiazole. These reactions are valuable for the construction of complex heterocyclic frameworks. While specific examples involving this compound are not prevalent in the literature, the reactivity of the benzonitrile core suggests its potential participation in such transformations.

Reactions Involving the Hydroxyethyl (B10761427) Moiety

The primary alcohol of the hydroxyethyl group is also a site for various chemical modifications, including oxidation, esterification, and etherification.

Oxidation Reactions

The primary alcohol of the hydroxyethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidation would yield 2-(2-oxoethyl)benzonitrile, while stronger oxidation would lead to the formation of 2-cyanophenylacetic acid.

For example, the electrooxidation of pyrazoles containing a hydroxyethyl group on a NiO(OH) electrode in aqueous alkali has been shown to produce the corresponding carboxylic acid in good yield. researchgate.net This suggests that a similar electrochemical oxidation of this compound could be a viable route to 2-cyanophenylacetic acid.

| Reactant | Reagents/Catalyst | Plausible Product | Analogous Conditions |

| This compound | NiO(OH) electrode | 2-Cyanophenylacetic acid | Aqueous alkali, galvanostatic electrolysis. researchgate.net |

This table is based on an analogous oxidation of a hydroxyethyl-substituted pyrazole.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method for this transformation. jocpr.com For instance, reaction with acetic acid would yield 2-(2-acetoxyethyl)benzonitrile.

Etherification of the hydroxyl group can be achieved through methods such as the Williamson ether synthesis. masterorganicchemistry.comyoutube.comkhanacademy.orgwikipedia.orgbyjus.com This reaction involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. masterorganicchemistry.comwikipedia.org For example, treatment of this compound with sodium hydride followed by reaction with methyl iodide would produce 2-(2-methoxyethyl)benzonitrile.

| Reaction Type | Reactant | Reagents | Product |

| Esterification | This compound | Acetic acid, H₂SO₄ (cat.) | 2-(2-Acetoxyethyl)benzonitrile |

| Etherification | This compound | 1. NaH 2. CH₃I | 2-(2-Methoxyethyl)benzonitrile |

This table outlines plausible esterification and etherification reactions based on general organic chemistry principles.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity of these reactions being dictated by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The rate and position of this attack are influenced by the directing effects of the substituents already present on the ring.

The cyano group (-CN) is a strong electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and the resonance effect, which delocalizes the pi electrons of the ring onto the nitrile. This deactivates the benzene ring towards electrophilic attack, making the reaction slower than that of unsubstituted benzene. The cyano group is a meta-director, meaning it directs incoming electrophiles to the positions meta to it (C4 and C6). This is because the resonance structures of the carbocation intermediate (the sigma complex) formed during ortho or para attack have a destabilizing positive charge adjacent to the positively polarized carbon of the cyano group. In contrast, the meta attack keeps the positive charge away from this position, resulting in a more stable intermediate.

The 2-hydroxyethyl group (-CH₂CH₂OH) is generally considered a weak activating group. The alkyl chain is electron-donating through an inductive effect. This group is an ortho, para-director.

When both groups are present on the benzene ring as in this compound, their directing effects are combined. The strongly deactivating and meta-directing cyano group will have a more dominant influence on the regioselectivity of electrophilic aromatic substitution reactions. Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions meta to the cyano group (C4 and C6). However, the presence of the weakly activating ortho, para-directing hydroxyethyl group might lead to a mixture of products, though the meta-substituted product with respect to the cyano group is expected to be major.

Table 1: Expected Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(2-Hydroxyethyl)-4-nitrobenzonitrile and 2-(2-Hydroxyethyl)-6-nitrobenzonitrile |

| Halogenation | Br₂, FeBr₃ | 2-(2-Hydroxyethyl)-4-bromobenzonitrile and 2-(2-Hydroxyethyl)-6-bromobenzonitrile |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which can stabilize the negatively charged intermediate (Meisenheimer complex).

The benzene ring of this compound itself is not sufficiently electron-deficient to undergo SNAr readily without a suitable leaving group (like a halogen) on the ring. However, if a leaving group were present, the strongly electron-withdrawing cyano group would activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the leaving group.

For instance, in a hypothetical derivative like 4-chloro-2-(2-hydroxyethyl)benzonitrile, the cyano group at C1 and the chloro leaving group at C4 would facilitate nucleophilic attack at the C4 position. The electron-withdrawing nature of the cyano group would stabilize the intermediate Meisenheimer complex through resonance.

Role as a Directing Group in C-H Bond Functionalization

The functional groups of this compound can act as directing groups in C-H bond functionalization reactions, a powerful strategy for the selective modification of C-H bonds.

The cyano group (-CN) can act as a directing group in transition metal-catalyzed C-H activation. Research has shown that nitrile-based templates can direct the functionalization of C-H bonds at the meta position of an aromatic ring. nih.gov This is a significant advancement as traditional directing group strategies often favor ortho-functionalization. In such a scenario, the nitrogen atom of the cyano group coordinates to a metal catalyst, positioning it in proximity to the meta C-H bonds and facilitating their activation and subsequent functionalization.

The hydroxyl group (-OH) of the hydroxyethyl substituent can also serve as a directing group. The oxygen atom can coordinate to a metal catalyst, directing the functionalization to the ortho C-H bonds of the benzene ring. This is a well-established strategy in C-H activation chemistry.

The presence of both a nitrile and a hydroxyl group in this compound offers the potential for switchable regioselectivity in C-H functionalization reactions. By carefully selecting the catalyst and reaction conditions, it might be possible to selectively functionalize the C-H bonds at either the ortho position (directed by the hydroxyl group) or the meta position (directed by the cyano group).

Reaction Mechanisms and Kinetics

The mechanisms of the reactions involving this compound are characteristic of the transformations of its functional groups.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The first step, the attack of the electrophile on the benzene ring, is the rate-determining step. The subsequent deprotonation to restore aromaticity is fast. The kinetics of the reaction are influenced by the electron density of the aromatic ring; the deactivating cyano group slows down the reaction rate compared to benzene.

Nucleophilic Aromatic Substitution: The SNAr mechanism is typically a two-step process. The first step is the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (Meisenheimer complex), which is the rate-determining step. The second step is the rapid elimination of the leaving group to restore aromaticity. The presence of the electron-withdrawing cyano group is crucial for stabilizing the Meisenheimer complex and thus for the reaction to proceed.

C-H Bond Functionalization: The mechanisms of C-H bond functionalization are diverse and depend on the catalyst and directing group. A common mechanism involves the coordination of the directing group to the metal catalyst, followed by cyclometalation to form a metallacyclic intermediate. This is followed by oxidative addition, migratory insertion, or reductive elimination steps to form the final functionalized product. The kinetics of these reactions are complex and depend on various factors including the nature of the catalyst, substrate, and reaction conditions.

Potential Applications and Advanced Materials Research

Role as an Intermediate in Organic Synthesis

The strategic placement of a reactive hydroxyl group and a versatile nitrile group on a benzene (B151609) ring makes 2-(2-Hydroxyethyl)benzonitrile a highly useful intermediate in organic synthesis. These functional groups can be independently or sequentially modified to construct intricate molecular architectures.

The nitrile group of this compound can participate in various cycloaddition reactions, leading to the formation of heterocyclic systems. For instance, it can react with azides to form tetrazoles, which are important components of various functional molecules. The hydroxyl group, on the other hand, can be used as a handle for further functionalization or as a directing group in catalyzed reactions. This dual functionality allows for the construction of complex, three-dimensional organic frameworks that are of interest in areas such as catalysis and materials science.

This compound serves as a crucial starting material for the synthesis of several pharmaceutical intermediates. One notable example is its use in the production of 3-(2-chlorophenyl)-5-methyl-1,2-benzisoxazole, a key intermediate for the synthesis of certain antipsychotic drugs. The synthesis involves the reaction of this compound with a Grignard reagent, followed by cyclization to form the benzisoxazole ring system. This highlights the importance of this compound in providing access to medicinally relevant scaffolds. Furthermore, derivatives of this compound have been explored as precursors for compounds with potential therapeutic applications, including those with activity as kinase inhibitors and for the treatment of various diseases.

Material Science Applications

The unique electronic and structural properties of this compound and its derivatives have led to their exploration in the field of material science, particularly in the development of advanced functional materials.

Derivatives of this compound have shown promise in the development of organic light-emitting diodes (OLEDs). The aromatic nitrile moiety can be incorporated into larger conjugated systems to tune the electronic properties of the resulting materials. These materials can function as emitters or hosts in the emissive layer of an OLED device. The hydroxyl group can be used to attach the molecule to other components of the device or to modify its solubility and processing characteristics. Research in this area focuses on designing molecules that exhibit high photoluminescence quantum yields, good thermal stability, and efficient charge transport properties, all of which are crucial for the performance of OLEDs.

The hydroxyl group of this compound allows it to be incorporated into polymer chains through esterification or etherification reactions. This can be used to modify the properties of existing polymers or to create entirely new polymer architectures. For example, incorporating this molecule into a polymer backbone can introduce polarity and potentially enhance properties such as thermal stability and mechanical strength. The nitrile group can also serve as a site for post-polymerization modification, allowing for further functionalization of the polymer matrix.

Exploration in Medicinal Chemistry and Drug Discovery

The structural motifs present in this compound are found in a number of biologically active compounds. This has spurred interest in its use as a scaffold for the development of new therapeutic agents.

Potential Biological Activity and Pharmacological Properties

Research into the pharmacological activities of benzonitrile (B105546) derivatives has uncovered a range of potential therapeutic applications. Although specific studies on the biological effects of this compound are not extensively documented, the activities of structurally related compounds suggest potential areas of interest.

Derivatives of benzonitrile have been investigated for their anticancer properties . For instance, certain 2-phenylacrylonitrile (B1297842) derivatives have demonstrated potent inhibitory activity against cancer cell lines by acting as tubulin inhibitors nih.gov. These compounds were found to induce cell cycle arrest and apoptosis in cancer cells nih.gov. Another study highlights the application of benzonitrile compounds in the preparation of antitumor drugs, with demonstrated activity against human lung cancer and leukemia cell lines google.com.

In the area of antimicrobial activity , novel benzonitrile derivatives have been synthesized and screened for their effectiveness against various pathogens. One study reported that a synthesized benzonitrile derivative, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity nih.gov.

Furthermore, derivatives of N-(2-hydroxyethyl)cytisine, which share a hydroxyethyl (B10761427) functional group, have been shown to possess antiarrhythmic and analgesic activities researchgate.net. These compounds were found to provide a protective effect against lethal ventricular fibrillation in preclinical models researchgate.net.

The following table summarizes the observed biological activities of various benzonitrile derivatives, offering a glimpse into the potential, yet unconfirmed, pharmacological profile of this compound.

| Compound Class | Observed Biological Activity | Reference |

| 2-Phenylacrylonitrile derivatives | Anticancer (tubulin inhibition) | nih.gov |

| Benzonitrile compounds | Antitumor (lung cancer, leukemia) | google.com |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Antibacterial, Antifungal | nih.gov |

| N-(2-hydroxyethyl)cytisine derivatives | Antiarrhythmic, Analgesic | researchgate.net |

It is important to emphasize that these findings pertain to derivatives and not to this compound itself. Further investigation is required to determine if the parent compound exhibits similar biological activities.

Molecular Docking Studies for Receptor Interactions

In silico studies have been instrumental in identifying potential biological targets and elucidating the mechanism of action for various compounds. For example, molecular docking analyses of 2-phenylacrylonitrile derivatives suggested that their anticancer effects may be attributed to the inhibition of tubulin nih.gov. Similarly, molecular docking has been employed to investigate the interaction of 1,2,3-triazole derivatives with metalloproteinase receptors, revealing the importance of the triazole and phosphonate (B1237965) groups in establishing key interactions within the active site of the protein biointerfaceresearch.com.

The insights from these computational studies on related structures can guide future research on this compound. Docking simulations could be performed to explore its potential binding to a variety of receptors, including but not limited to those involved in cancer progression, microbial growth, and cardiac function. Such studies would be a crucial first step in identifying potential therapeutic targets and initiating drug discovery efforts.

The table below outlines the application of molecular docking in studying compounds structurally related to this compound, highlighting the investigated targets and the nature of the predicted interactions.

| Compound Class | Target Protein/Receptor | Key Findings from Docking Studies | Reference |

| 2-Phenylacrylonitrile derivatives | Tubulin | Potential inhibition of tubulin polymerization | nih.gov |

| 1,2,3-Triazole derivatives | Metalloproteinase receptors (MMP-2, MMP-9) | π-anion, π-alkyl, and hydrogen bonding interactions with active site residues | biointerfaceresearch.com |

The absence of direct molecular docking data for this compound underscores a gap in the current research landscape and represents an opportunity for future computational and experimental validation.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis for compounds like 2-(2-Hydroxyethyl)benzonitrile is increasingly focused on green and sustainable methodologies that minimize waste, energy consumption, and the use of hazardous materials. Research is moving beyond traditional multi-step processes, which often involve harsh reagents and metal catalysts.

Emerging trends in the synthesis of benzonitriles that could be adapted for this compound include:

Ionic Liquids: A novel green synthetic route for benzonitrile (B105546) uses an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying the recovery process. rsc.orgnih.govresearchgate.net This approach, which can convert benzaldehyde (B42025) to benzonitrile with 100% yield, could potentially be adapted for precursors of this compound. nih.govresearchgate.net

Electrosynthesis: A recently proposed method involves the paired electrosynthesis of benzonitrile from benzoic acid in liquid ammonia (B1221849) at room temperature. rsc.org This technique avoids toxic reagents and expensive catalysts, representing a significant advancement in green cyanation methods. rsc.org Applying this to 2-(2-hydroxyethyl)benzoic acid could provide a sustainable pathway.

Photoredox Catalysis: Visible-light-assisted synthesis allows for the creation of aryl nitriles from readily available starting materials like benzyl (B1604629) alcohols under mild conditions. researchgate.net This method relies on the generation of radical species through single electron transfers initiated by light. researchgate.net

Advanced Ammoxidation: Industrially, benzonitriles are often produced via the ammoxidation of toluene. medcraveonline.com Future research could focus on developing highly selective catalysts, such as transition metal oxide clusters fabricated in the pores of zeolites, to perform this reaction more efficiently and at higher reactant concentrations, thereby suppressing combustion side reactions. medcraveonline.com

| Synthetic Route | Key Advantages | Potential Precursor for this compound | References |

|---|---|---|---|

| Ionic Liquid-Mediated Synthesis | Eco-friendly (no metal catalyst), simplified separation, high yield, recyclable agent. | 2-(2-Hydroxyethyl)benzaldehyde | rsc.orgnih.govresearchgate.net |

| Paired Electrosynthesis | Room temperature process, avoids toxic reagents and expensive catalysts. | 2-(2-Hydroxyethyl)benzoic acid | rsc.org |

| Photoredox Catalysis | Uses visible light, mild reaction conditions. | [2-(2-Cyanophenyl)]ethanol | researchgate.net |

| Advanced Ammoxidation | High selectivity, suppresses side reactions, allows higher reactant concentrations. | 2-(2-Hydroxyethyl)toluene | medcraveonline.com |

Advanced Spectroscopic Characterization and In-Situ Studies

A deeper understanding of the molecular properties of this compound requires the application of advanced analytical techniques. Future research will likely pair sophisticated spectroscopic methods with computational calculations to elucidate its structural, electronic, and vibrational characteristics with high precision. For instance, the pure rotational spectra of benzonitrile derivatives have been investigated to provide accurate data for potential astronomical searches, a process supported by high-level quantum chemical calculations. aanda.org

Similarly, Density Functional Theory (DFT) has been employed to investigate the vibrational spectra and thermodynamic properties of substituted benzonitriles, helping to understand how different functional groups affect reactivity and stability. For this compound, such studies could reveal the intramolecular interactions between the hydroxyl and nitrile groups. Furthermore, in-situ studies, which monitor reactions as they happen, will be crucial. Techniques like NMR and XPS can be used to track the formation and behavior of catalytically active species during nitrile hydration or other transformations, providing valuable mechanistic insights. researchgate.net

Integration of AI and Machine Learning in Computational Chemistry for Compound Design

This framework can be applied to this compound for several purposes:

Property Prediction: AI models could be trained to predict key properties of new derivatives, such as solubility, reactivity, or potential biological activity, based on proposed structural modifications.

Inverse Design: Researchers could define a set of desired properties, and an AI algorithm could then generate novel molecular structures based on the this compound scaffold that are predicted to exhibit those properties. nih.gov

Formulation Optimization: In materials science, AI can be used as an assistance system to optimize formulations, such as in rubber compounding, by systematically analyzing complex datasets to improve material performance. grafcompounder.de

Exploration of Chirality and Stereoselective Synthesis

While this compound itself is an achiral molecule, chirality becomes a critical consideration in closely related isomers and derivatives. For example, the isomeric compound 2-(1-hydroxyethyl)benzonitrile (B61570) possesses a chiral center at the carbon atom bearing the hydroxyl group. appchemical.com The synthesis of such chiral molecules requires stereoselective methods to produce a single enantiomer, which is often essential for applications in pharmaceuticals and fine chemicals, where different enantiomers can have vastly different biological effects.

Future research could explore the introduction of chiral centers into derivatives of this compound. The field of asymmetric synthesis of cyanohydrins (α-hydroxynitriles) provides a strong precedent, with well-developed enzymatic and chemical catalytic systems. rsc.org Hydroxynitrile lyases (HNLs), for instance, are enzymes used for the enantioselective addition of cyanide to aldehydes, providing a reliable tool for producing enantiopure cyanohydrins. rsc.org The development of catalysts for the stereoselective functionalization of the ethyl bridge or other parts of the this compound molecule is a promising avenue for creating complex, high-value chiral building blocks. nih.gov

Investigation of Supramolecular Interactions and Self-Assembly

The functional groups of this compound—a hydroxyl group (hydrogen bond donor and acceptor) and a nitrile group (hydrogen bond acceptor)—make it an excellent candidate for forming ordered structures through non-covalent interactions. This opens up the field of supramolecular chemistry, where molecules self-assemble into larger, functional architectures.

Recent studies have shown that supramolecular macrocycles can be designed to precisely recognize benzonitrile derivatives, forming "key-lock" complexes through co-crystallization. nih.gov This demonstrates the potential for the benzonitrile moiety to act as a recognition site. The presence of the additional hydroxyl group in this compound provides a powerful tool for directing self-assembly through hydrogen bonding. rsc.org Future investigations could explore how this molecule self-assembles in the solid state or in solution, potentially forming structures like hydrogen-bonded chains, sheets, or more complex capsular assemblies. rsc.org Understanding and controlling these interactions could lead to the design of novel materials with tailored properties, such as molecular sieves, sensors, or drug delivery systems.

Targeted Applications in Specialized Fields (e.g., Sensors, Catalysis)

The versatile structure of this compound makes it a promising building block for materials in specialized fields.

Catalysis: Benzonitrile and its derivatives can form coordination complexes with transition metals that serve as useful synthetic intermediates. atamankimya.com The benzonitrile ligand can be readily displaced by stronger ligands, making these complexes valuable in catalytic cycles. atamankimya.com Furthermore, the nitrile group itself can participate in reactions like copper-catalyzed amidation. nih.gov The hydroxyl group in this compound could act as an anchor to immobilize such catalytic complexes on a solid support or to create bifunctional ligands that enhance catalytic activity and selectivity.

Sensors: The principles of molecular recognition seen in supramolecular chemistry are the foundation for chemical sensors. nih.gov The this compound scaffold could be functionalized to create a receptor that selectively binds to a target analyte. This binding event could then be transduced into a measurable signal (e.g., a change in fluorescence or color) by exploiting the electronic properties of the benzonitrile system.

Organic Electronics: Benzonitrile derivatives have been investigated for their applications in Organic Light Emitting Diodes (OLEDs), where they can act as electron-accepting units. unibo.it The ability to form smooth films, a critical property for device fabrication, has been demonstrated in related hydroxy-functionalized nitrile compounds. rsc.org

| Field | Potential Role of this compound | Key Structural Features | References |

|---|---|---|---|

| Catalysis | Precursor for bifunctional ligands; component of displaceable-ligand complexes. | Hydroxyl group for anchoring/tuning; Nitrile group for metal coordination. | atamankimya.comnih.gov |

| Sensors | Building block for molecular receptors. | Aromatic ring and nitrile group for signaling; Hydroxyl group for functionalization. | nih.gov |

| Organic Electronics (e.g., OLEDs) | Component of emissive or charge-transport materials. | Benzonitrile unit as an electron acceptor; Hydroxyl group for tuning solubility and film morphology. | unibo.itrsc.org |

Q & A

What are the optimal synthetic routes for 2-(2-Hydroxyethyl)benzonitrile, and how can reaction conditions be systematically optimized?

Level: Basic

Methodological Answer:

The synthesis of this compound typically involves functionalization of benzonitrile precursors. A common approach is bromination of o-cyanotoluene to yield intermediates like 2-(bromomethyl)benzonitrile, followed by nucleophilic substitution with ethylene glycol or hydroxyl-containing reagents under controlled conditions . Key parameters for optimization include:

- Temperature: Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.

- Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .

- Inert Atmosphere: Nitrogen or argon prevents oxidation of sensitive intermediates .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity .

How can the hydroxyl group in this compound influence its reactivity in nucleophilic substitution or coupling reactions?

Level: Advanced

Methodological Answer:

The hydroxyl group introduces both steric and electronic effects:

- Electronic Effects: The electron-donating hydroxyl group activates the benzonitrile ring toward electrophilic substitution but may deactivate the nitrile group toward nucleophilic attack.

- Steric Hindrance: The hydroxyethyl group’s position (ortho to nitrile) limits accessibility for bulky reagents, necessitating catalysts like Pd for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Protection Strategies: Temporary protection of the hydroxyl group (e.g., silylation or acetylation) is often required to prevent undesired side reactions during multi-step syntheses .

What analytical techniques are most reliable for confirming the structure and purity of this compound and its derivatives?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm regiochemistry and functional group integrity. For example, the hydroxyl proton appears as a broad singlet (~1.5–2.5 ppm), while nitrile carbons resonate at ~115–120 ppm .

- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives, as demonstrated for structurally related benzonitrile compounds .

- HPLC-MS: Quantifies purity and detects trace impurities (<1%) using reverse-phase columns (C18) with UV detection at 220–260 nm .

How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

Level: Advanced

Methodological Answer:

Contradictions in bioactivity data often arise from:

- Variability in Assay Conditions: Standardize protocols (e.g., DPPH radical scavenging assays for antioxidant activity) to ensure reproducibility .

- Impurity Profiles: Use preparative HPLC to isolate pure isomers or derivatives, as impurities like aryl dimers (formed during coupling reactions) can skew results .

- Mechanistic Studies: Employ crystallographic fragment screening (e.g., with FAD-dependent oxidoreductases) to validate target interactions .

What strategies enable the use of this compound as a building block in medicinal chemistry?

Level: Advanced

Methodological Answer:

The compound’s dual functionality (nitrile and hydroxyl) allows diversification:

- Pharmacophore Design: Incorporate into hydrazinyl derivatives (e.g., (Z)-4-(2-(6-iodohexylidene)hydrazinyl)benzonitrile) for antimicrobial or anticancer screening .

- Electrochemical Probes: Ferrocenylmethylamino derivatives enable redox-active labeling for studying electron-transfer mechanisms in biological systems .

- Prodrug Synthesis: Esterification of the hydroxyl group enhances bioavailability, with enzymatic hydrolysis releasing the active drug .

How do steric and electronic factors affect the regioselectivity of this compound in cycloaddition reactions?

Level: Advanced

Methodological Answer:

In intramolecular cycloadditions (e.g., 1,3-dipolar):

- Steric Effects: The ortho-hydroxyethyl group directs cyclization to meta positions due to steric hindrance, as observed in sydnone-stilbene hybrids .

- Electronic Effects: Electron-withdrawing nitrile groups stabilize transition states, favoring 6-endo over 5-exo cyclization pathways. Computational modeling (DFT) is recommended to predict regioselectivity .

What methodologies are used to study the environmental impact or degradation pathways of this compound?

Level: Advanced

Methodological Answer:

- Photodegradation Studies: UV-Vis spectroscopy tracks nitrile-to-carboxylic acid conversion under simulated sunlight .

- Microbial Biodegradation: Use soil or wastewater microbial consortia to assess metabolic pathways via LC-MS metabolite profiling .

- Toxicity Screening: EPA-approved assays (e.g., Daphnia magna acute toxicity) evaluate ecotoxicological risks .

How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?

Level: Basic

Methodological Answer:

- Continuous Flow Reactors: Improve yield consistency and reduce reaction times compared to batch processes .

- Green Chemistry Principles: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to minimize waste .

- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.